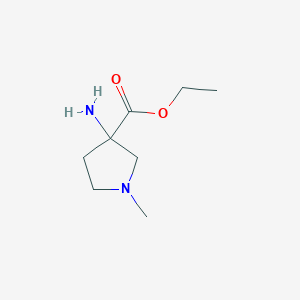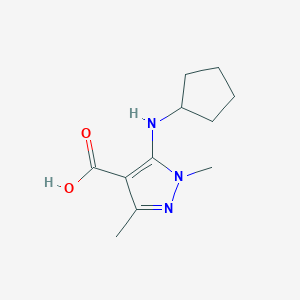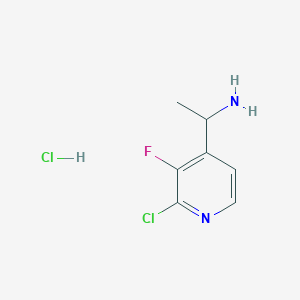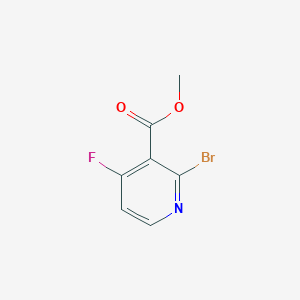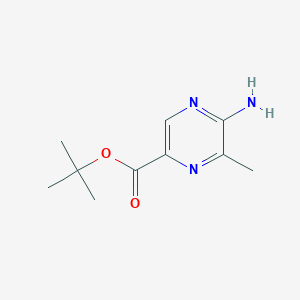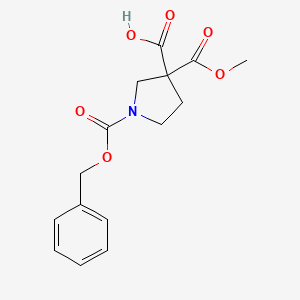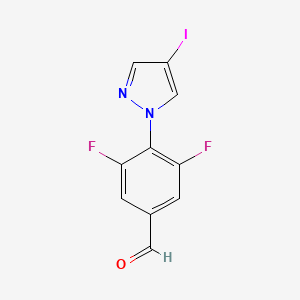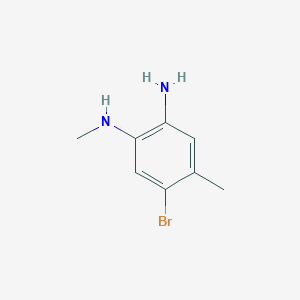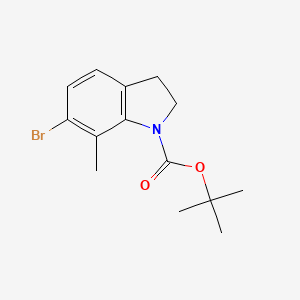
tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindole and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as triethylamine to facilitate the formation of the tert-butyl ester.
Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Another tert-butyl ester with a bromine substituent, used in similar synthetic applications.
Tert-butyl indoline-1-carboxylate: A related compound with a different substitution pattern on the indole ring.
Uniqueness
Tert-butyl 6-bromo-7-methyl-2,3-dihydro-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological applications.
Propriétés
Formule moléculaire |
C14H18BrNO2 |
|---|---|
Poids moléculaire |
312.20 g/mol |
Nom IUPAC |
tert-butyl 6-bromo-7-methyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-9-11(15)6-5-10-7-8-16(12(9)10)13(17)18-14(2,3)4/h5-6H,7-8H2,1-4H3 |
Clé InChI |
XCMLZDPLKNBDDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N(CC2)C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


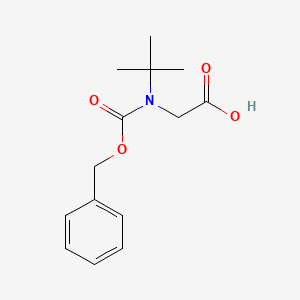
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
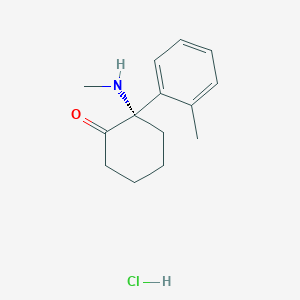
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
